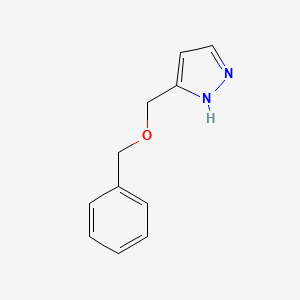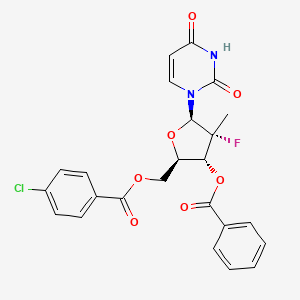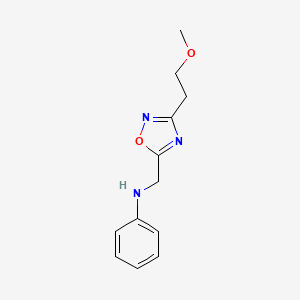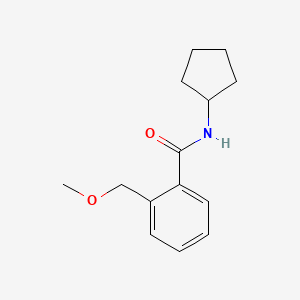
(R)-2-(Boc-amino)-2-methylhept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Boc-amino)-2-methylhept-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its chiral center and the presence of a double bond, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group with a Boc group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and reagents may vary depending on the specific requirements of the production facility.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Boc-amino)-2-methylhept-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Free amines: from Boc deprotection.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.
Medicine
In medicinal chemistry, Boc-protected amino acids are often used in the synthesis of peptide-based drugs. The Boc group protects the amino group during the synthesis and can be removed under mild conditions to yield the active compound.
Industry
In the pharmaceutical industry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used in the large-scale synthesis of peptide drugs and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of ®-2-(Boc-amino)-2-methylhept-6-enoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Fmoc-amino)-2-methylhept-6-enoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
®-2-(Cbz-amino)-2-methylhept-6-enoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
The Boc group is unique in its stability under basic conditions and ease of removal under acidic conditions. This makes ®-2-(Boc-amino)-2-methylhept-6-enoic acid particularly useful in synthetic chemistry where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
InChI |
InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m1/s1 |
Clave InChI |
HHQAESPSKCGLNL-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


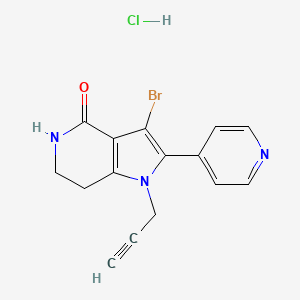
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)

